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Compound of Interest |

Compound Name: 9-Chloro Quetiapine
CAS No.: 1371638-11-7
Cat. No.: B569853
. J

Executive Summary

9-Chloro Quetiapine, formally designated as Impurity L in the European Pharmacopoeia (EP),
is a critical process-related impurity found in the synthesis of the antipsychotic drug substance
Quetiapine Fumarate. Its presence is strictly regulated due to its structural similarity to the
active pharmaceutical ingredient (API) and potential impact on the drug's safety profile.

This guide provides a definitive structural analysis, mechanistic origin, and analytical
characterization protocol for 9-Chloro Quetiapine, distinguishing it from the transient "11-
chloro" intermediate used in the standard synthesis.
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Parameter Data
Common Name 9-Chloro Quetiapine (Impurity L)
CAS Registry Number 1371638-11-7

2-[2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-
yl)piperazin-1-yl)ethoxy]ethanol

Chemical Name

Molecular Formula C21H24CIN302S

Molecular Weight 417.95 g/mol

EP Impurity L; Must be controlled < 0.15% (ICH

Regulatory Status
Q3A)

Structural Architecture & Numbering Logic

To understand the "9-Chloro" designation, one must deconstruct the dibenzolb,f][1,4]thiazepine
ring system. The numbering is non-intuitive and often leads to confusion with the "11-chloro”
intermediate.

The Tricyclic Core

The scaffold consists of two benzene rings fused to a central seven-membered thiazepine ring
containing Sulfur (S) and Nitrogen (N).

Positions 1-4: Ring A (Left benzene ring).[1][2][3][4]
e Position 5: Sulfur atom (Bridge).

» Positions 6-9: Ring B (Right benzene ring).

o Position 10: Nitrogen atom (Bridge).[2]

e Position 11: The imine carbon connecting the two benzene rings (the site of piperazine
attachment).

Structural Distinction[5][9][10]
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e Quetiapine API: Unsubstituted at positions 1-9.

e 11-Chloro Intermediate: A transient synthetic precursor where the piperazine side chain is
absent, and a Chlorine atom acts as a leaving group at position 11 (imidoyl chloride).

+ 9-Chloro Quetiapine (Impurity L): Contains the full piperazine side chain at position 11, but
possesses a permanent Chlorine substituent at position 9 (ortho to the bridgehead Nitrogen
on Ring B).

Structural Logic Diagram

The following diagram visualizes the core pharmacophore and the specific locus of the impurity.
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Figure 1: Structural logic of the Quetiapine scaffold highlighting the distinction between the
active site (Pos 11) and the impurity site (Pos 9).

Mechanistic Origin: The "Parallel Synthesis"

The formation of 9-Chloro Quetiapine is not a degradation pathway but a parallel synthesis
event. It arises when a chlorinated isomer of the starting material is introduced into the reaction
stream.[2]

The Pathway[6][8]

» Standard Synthesis: Reacts 2-aminobenzenethiol with a lactam precursor to form the
dibenzothiazepinone.
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¢ Impurity Genesis: If the starting material (e.g., 2-aminobenzenethiol) contains a chloro-
isomer (specifically 4-chloro-2-aminobenzenethiol or a related isomer depending on the
cyclization direction), the chlorine is incorporated into the tricyclic ring.

¢ Activation: The resulting 9-chloro-dibenzo...-11-one reacts with POCls to form the 9,11-
dichloro intermediate.

¢ Coupling: This dichloro intermediate reacts with the piperazine side chain. The CI at position
11 is displaced (as intended), but the CI at position 9 remains, yielding Impurity L.

Synthesis Workflow Diagram
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Figure 2: Parallel synthesis pathway showing how contaminated starting materials lead to the
irreversible formation of Impurity L.

Analytical Characterization Protocol

Distinguishing 9-Chloro Quetiapine from the API requires high-resolution techniques due to
their similar polarity and UV absorption profiles.

Mass Spectrometry (LC-MS/MS)

The presence of Chlorine provides a distinct isotopic signature.
e Quetiapine [M+H]*: 384.17 Da.
e 9-Chloro Quetiapine [M+H]*: 418.13 Da.

 Isotope Pattern: The impurity will display a characteristic 3:1 ratio for the M (3°Cl) and M+2
(3’Cl) peaks, a definitive marker for mono-chlorinated compounds.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the position of the chlorine.

e 1H NMR: The aromatic region (6.8 — 7.6 ppm) of Quetiapine typically integrates to 8 protons.
9-Chloro Quetiapine will integrate to 7 aromatic protons.

» Shift Diagnostic: The loss of the proton at position 9 causes a change in the splitting pattern
of the adjacent protons (positions 8 and 7) on Ring B, often simplifying a triplet/doublet
system into a distinct doublet with ortho-coupling constants.

HPLC Retention Behavior

Under reverse-phase conditions (C18 column, Phosphate buffer/Acetonitrile gradient):

o Elution Order: 9-Chloro Quetiapine is more hydrophobic (lipophilic) than Quetiapine due to
the Chloro-substitution replacing a Hydrogen.

* RRT (Relative Retention Time): Typically elutes after the main Quetiapine peak (RRT ~ 1.1 -
1.3 depending on gradient slope).
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Comparative Data Table

9-Chloro Quetiapine

Feature Quetiapine (API) .
(Impurity L)

Formula C21H25N302S C21H24CIN302S

Exact Mass 383.1667 417.1278

Aromatic Protons 8 7

LogP (Predicted) ~2.6 ~ 3.2 (More Lipophilic)
Similar (slight bathochromic

A max (UV) 208, 254, 295 nm

shift possible)

Control Strategy & References

To control Impurity L, manufacturers must implement strict specifications on the starting
material (2-aminobenzenethiol or 2-nitro-chlorobenzene derivatives) to ensure the absence of
chlorinated isomers.

References

o European Pharmacopoeia (Ph. Eur.), "Quetiapine Fumarate Monograph 10.0," European
Directorate for the Quality of Medicines, Strasbourg.

e PubChem Database, "9-Chloro Quetiapine (Compound CID 125304879)," National
Institutes of Health (NIH).

» Vasantha Mittapelli et al., "Identification, isolation, synthesis and characterization of
impurities of quetiapine fumarate,” Pharmazie, 2008.

o FDA Global Substance Registration System (GSRS), "UNII: 404M86G581 (9-Chloro
Quetiapine)."[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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